molecular formula C19H18N2O3S B035220 2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]- CAS No. 107761-24-0

2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-

Cat. No. B035220
M. Wt: 354.4 g/mol
InChI Key: YKLMGKWXBLSKPK-UHFFFAOYSA-N
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Description

The compound , due to its specific substituents and structure, falls within a broader category of organic molecules known for their diverse applications in materials science and pharmaceuticals. The research interest mainly revolves around its synthetic pathways, structural analysis, and intrinsic properties that dictate its interactions and stability.

Synthesis Analysis

The synthesis of similar compounds often involves Knoevenagel condensation reactions, highlighting a general approach to creating complex molecules from simpler precursors. For instance, novel electrophilic trisubstituted ethylene monomers, such as methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, have been prepared using this method, demonstrating the versatility and adaptability of this synthetic strategy in creating compounds with specific functionalities (Kharas et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds reveals the significance of substituent effects on overall molecular architecture and electronic distribution. For instance, studies on the molecular structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provide insights into how specific groups influence molecular conformation and stability, which are crucial for understanding the behavior of the target compound (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The reactivity of compounds within this class can be influenced by their cyano and ethoxy groups, affecting their participation in further chemical transformations. The reactions often explored include radical additions, cyclizations, and condensations, offering pathways to diversify the chemical structure and functionalize the molecules for specific applications.

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure are dictated by the molecular structure and intermolecular forces present in these compounds. Thermodynamic studies on related molecules provide valuable data on their stability, phase transitions, and interactions with solvents, which are critical for processing and application development (Sobechko et al., 2017).

Scientific Research Applications

Optical Properties and Molecular Interactions

  • Effect of Stacking Mode on Optical Properties : 3-Aryl-2-cyano acrylamide derivatives, related to the compound , demonstrate diverse optical properties due to different stacking modes. These properties are significant for understanding the fluorescence and luminescence behaviors of such compounds (Song et al., 2015).

Thermodynamic Properties

  • Dissolution and Fusion Properties : The thermodynamic properties, including fusion temperature and dissolution behavior in various solvents, have been studied for similar 2-cyano-3-phenyl-2-propenamides. This research provides insight into the solubility and interaction of these compounds in different environments (Sobechko et al., 2017).

Chemical Reactivity

  • Generation of Allylic Carbanion Species : Studies have shown that derivatives of 2-methyl-3-(phenylthio)propenoic acid, structurally similar to the compound , can generate allylic carbanion species that react with aldehydes and ketones (Kitaoka et al., 1983).

Polymer Synthesis

  • Copolymerization with Styrene : Novel electrophilic trisubstituted ethylene monomers, including methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, have been synthesized and copolymerized with styrene, providing insights into the polymerization potential of such compounds (Kharas et al., 2015).

Natural Product Chemistry

  • Isolation from Natural Sources : Derivatives of 2-propenamide have been isolated from natural sources such as the stems of Capsicum annuum. These findings contribute to the understanding of natural occurrences and potential applications of these compounds (Chen et al., 2011).

Pharmaceutical Applications

  • Prodrug Synthesis : Research has been conducted on the synthesis of prodrugs using 2-cyano-3-phenyl-2-propenamides, highlighting their potential use in developing new pharmaceutical compounds (Patterson et al., 1992).

Histone Deacetylase Inhibition

  • Inhibitors of Human Histone Deacetylase : N-hydroxy-3-phenyl-2-propenamides, related to the compound , have been identified as novel inhibitors of human histone deacetylase, with potential implications for cancer treatment (Remiszewski et al., 2003).

properties

IUPAC Name

2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLMGKWXBLSKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147014
Record name 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-

CAS RN

107761-24-0
Record name 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107761-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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